(1S,2R)-2-Aminocyclohexanol
Overview
Description
“(1S,2R)-2-Aminocyclohexanol” is a type of organic compound that belongs to the class of molecules known as enantiomers . Enantiomers are molecules that are mirror images of each other but cannot be superimposed . This compound is a diastereomer, which means it has the same molecular formula and sequence of bonded elements as its mirror image, but a different arrangement of atoms in space .
Synthesis Analysis
The synthesis of compounds similar to “(1S,2R)-2-Aminocyclohexanol” has been accomplished through a series of enantioselective enzymatic reactions . For instance, the synthesis of trans- (1R,2R) and cis- (1S,2R)-1-amino-2-indanol (AI) was achieved using lipase and transaminase (TA) .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(1S,2R)-2-Aminocyclohexanol” depend on the reaction mechanism . For example, E1 eliminations generally lead to the more stable stereochemistry, while E2 eliminations may or may not lead to the more stable stereochemistry .
Physical And Chemical Properties Analysis
Diastereomers like “(1S,2R)-2-Aminocyclohexanol” have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .
Scientific Research Applications
Resolution and Catalysis : Schiffers et al. (2006) describe a protocol for resolving racemic 2-aminocyclohexanol derivatives, leading to both enantiomers with over 99% enantiomeric excess. These compounds are used as ligands in asymmetric catalysis for phenyl transfer reactions and transfer hydrogenations, achieving high enantiomeric excess in products (Schiffers et al., 2006).
Optical Purity and Scalable Preparation : Xue et al. (2014) developed an improved and efficient process for the preparation of optically pure trans-2-aminocyclohexanols. This green and scalable method involves aminolysis and subsequent resolution steps, proving effective for large-scale preparations (Xue et al., 2014).
Enzymatic Preparation : Takada et al. (1994) reported the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using Pseudomonas cepacia lipase, providing a practical method for preparing enantiomerically pure 2-aminocyclohexanols, useful in industrial applications (Takada et al., 1994).
Lipophilicity and Anticonvulsant Activity : Pękala and Marona (2009) investigated the lipophilicity of N-acyl derivatives of 2-aminocyclohexanol, which exhibit anticonvulsant activity. This study provides insights into the relationship between the chemical properties of these derivatives and their biological activity (Pękala & Marona, 2009).
DNA/RNA Hybridization Studies : Govindaraju et al. (2003) synthesized and studied the crystal structures of aminocyclohexanols for applications in DNA and RNA hybridization. This research contributes to the understanding of nucleic acid interactions, important in genetic and molecular biology studies (Govindaraju et al., 2003).
Chiral Separation Techniques : Schiffers and Bolm (2008) detailed the synthesis and resolution of racemic trans-2-(N-Benzyl)amino-1-cyclohexanol. This work contributes to the field of chiral separation, an important aspect in the production of enantiopure compounds in pharmaceuticals (Schiffers & Bolm, 2008).
Safety And Hazards
properties
IUPAC Name |
(1S,2R)-2-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369200 | |
Record name | (1S,2R)-2-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Aminocyclohexanol | |
CAS RN |
108267-20-5 | |
Record name | (1S,2R)-2-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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